molecular formula C15H12N6O6S B10870136 N'~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide

N'~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide

Cat. No.: B10870136
M. Wt: 404.4 g/mol
InChI Key: UCUPHCYLXVHMEH-GDWCLCACSA-N
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Description

N’~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, nitro, and hydrazinecarbothiohydrazide moieties, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide typically involves a multi-step process. One common method starts with the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazinecarbothiohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The hydrazinecarbothiohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazinecarbothiohydrazide group under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazinecarbothiohydrazides.

Scientific Research Applications

Chemistry

In chemistry, N’~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of nitro and hydrazine groups suggests it could interact with biological molecules, potentially inhibiting specific enzymes involved in disease pathways.

Medicine

In medicine, preliminary studies indicate that derivatives of this compound may exhibit antimicrobial and anticancer properties. The ability to modify its structure allows researchers to optimize its biological activity and reduce toxicity.

Industry

Industrially, N’~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide is used in the development of dyes and pigments due to its vibrant color properties. It is also explored in the field of materials science for creating advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of the target molecules. These interactions can lead to inhibition or activation of biological pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,2-Bis[(2-hydroxy-4-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide
  • N’~1~,2-Bis[(2-hydroxy-3-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide

Uniqueness

N’~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide is unique due to the specific positioning of its nitro groups, which can significantly influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C15H12N6O6S

Molecular Weight

404.4 g/mol

IUPAC Name

1,3-bis[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H12N6O6S/c22-13-3-1-11(20(24)25)5-9(13)7-16-18-15(28)19-17-8-10-6-12(21(26)27)2-4-14(10)23/h1-8,22-23H,(H2,18,19,28)/b16-7+,17-8+

InChI Key

UCUPHCYLXVHMEH-GDWCLCACSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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